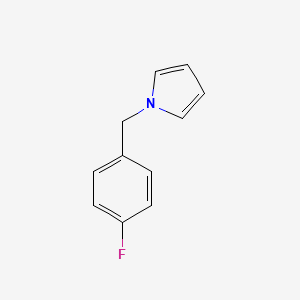

1-(4-Fluorobenzyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrole |

InChI |

InChI=1S/C11H10FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 |

InChI Key |

WJQQDEBEHWTSEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 4 Fluorobenzyl 1h Pyrrole

Historical Development of N-Alkylation Strategies for Pyrrole (B145914) Derivatives

The alkylation of pyrrole has long been a subject of chemical investigation. The pyrrole ring possesses a moderately acidic N-H proton (pKa ≈ 17.5), allowing for deprotonation by strong bases to form the pyrrolide anion. wikipedia.org This anion is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or carbon atoms. wiley.com Historically, achieving selective N-alkylation over C-alkylation has been a significant challenge.

Early methods often resulted in mixtures of N- and C-alkylated products. The selectivity is governed by several factors, including the nature of the counter-ion, the solvent, and the electrophile, concepts explained by the Hard and Soft Acids and Bases (HSAB) principle. wiley.com Generally, more ionic nitrogen-metal bonds (e.g., with Na⁺, K⁺) and polar aprotic solvents favor N-alkylation. wikipedia.orgresearchgate.net In contrast, more covalent bonds (e.g., with Mg²⁺) tend to lead to C-alkylation. wikipedia.orgcdnsciencepub.com Traditional methods for N-alkylation involved the use of alkali metal salts of pyrrole, which required stringent anhydrous conditions. cdnsciencepub.com Other approaches included the use of the expensive thallium(I) salt of pyrrole or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.comacs.org

Direct N-Alkylation Protocols Utilizing 4-Fluorobenzyl Halides

The most direct route to 1-(4-Fluorobenzyl)-1H-pyrrole involves the N-alkylation of pyrrole with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride. This reaction is typically performed in the presence of a base to deprotonate the pyrrole.

Base-Mediated Alkylation Approaches (e.g., Sodium Hydride, Potassium Carbonate)

A common and effective method for the N-alkylation of pyrrole involves the use of a strong base like sodium hydride (NaH) or a weaker base such as potassium carbonate (K₂CO₃). researchgate.netorganic-chemistry.org

Sodium Hydride (NaH): In a typical procedure, pyrrole is treated with NaH in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The NaH deprotonates the pyrrole to form the sodium pyrrolide salt. Subsequent addition of 4-fluorobenzyl halide leads to the desired N-alkylated product. The use of a strong base like NaH ensures complete deprotonation, often leading to high yields of the N-substituted product.

Potassium Carbonate (K₂CO₃): Potassium carbonate is a milder and safer alternative to sodium hydride. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile. researchgate.netorganic-chemistry.org While the reaction may require heating to proceed at a reasonable rate, it is a widely used method due to its convenience and efficiency. For instance, N-alkylation of imidazole-containing heterocycles with 4-fluorobenzyl bromide has been successfully achieved using K₂CO₃ in DMF. researchgate.net

The choice of base can influence the reaction's outcome. Stronger bases generally lead to faster reaction rates but may require more careful handling.

Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the N-alkylation of pyrroles, offering mild reaction conditions and high selectivity for N-substitution. wiley.comcdnsciencepub.com This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, to facilitate the transfer of the pyrrolide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. wiley.comresearchgate.netnih.gov

A significant advantage of PTC is the ability to use solid bases like powdered potassium hydroxide, which can lead to high yields of N-alkylated products. oup.comoup.com The reaction can often be performed without a solvent, making it an environmentally friendly approach. wiley.com Studies have shown that increasing the temperature in PTC reactions favors N-alkylation. wiley.com The use of polyethylene (B3416737) glycols (PEGs) or their dialkyl ethers as phase-transfer catalysts has also been demonstrated to be effective for the N-alkylation of pyrrole. oup.comoup.com

Table 1: Examples of Phase-Transfer Catalyzed N-Alkylation of Pyrrole

| Catalyst | Base | Alkylating Agent | Solvent | Yield of N-alkylpyrrole | Reference |

| Tetrabutylammonium bromide (TBAB) | KOH | Butyl bromide | None | Good | wiley.com |

| 18-Crown-6 | KO₂ | Benzyl (B1604629) bromide | Toluene | High | nih.gov |

| Polyethylene glycol (PEG) | KOH | Various alkyl halides | Toluene | High | oup.com |

Solvent Effects and Reaction Optimization for N-Alkylation Efficiency

The choice of solvent plays a crucial role in the selectivity and efficiency of the N-alkylation of pyrrole. Polar aprotic solvents like DMSO, DMF, and HMPA are known to favor N-alkylation. researchgate.netcdnsciencepub.com This is attributed to their ability to solvate the cation of the pyrrolide salt, leading to a "freer" and more reactive nitrogen anion. researchgate.net For instance, the N-alkylation of indole (B1671886) and pyrrole with various alkyl halides in DMSO using potassium hydroxide as a base resulted in high yields of the N-alkylated products. researchgate.net

In contrast, less polar solvents like ethers and arenes can lead to an increase in C-alkylation. cdnsciencepub.com The optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, is essential for maximizing the yield of this compound and minimizing the formation of byproducts. For example, in the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines, MgI₂ etherate was found to be an effective catalyst. uctm.edu

Alternative and Convergent Synthetic Routes to N-Benzylpyrroles

While direct N-alkylation is the most common approach, alternative methods for the synthesis of N-benzylpyrroles, including this compound, have been developed.

Transition-Metal Catalyzed Coupling Reactions for N-Arylation/Alkylation Analogs

Transition-metal catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer alternative pathways to N-substituted pyrroles. While more commonly applied for N-arylation, analogous N-alkylation reactions are also possible. Palladium-catalyzed reactions, for instance, have been used for the regioselective functionalization of pyrrole derivatives. organic-chemistry.orgacs.org

For example, a palladium(II)-catalyzed oxidative approach has been developed for the synthesis of polysubstituted pyrroles from N-homoallylicamines and arylboronic acids, which involves an intramolecular aza-Wacker cyclization. organic-chemistry.org While not a direct synthesis of this compound, this methodology showcases the potential of transition-metal catalysis in forming N-substituted pyrrole rings. Other metals like copper and nickel have also been employed in the synthesis of substituted pyrroles. organic-chemistry.orgresearchgate.net These methods often provide access to a wide range of substituted pyrroles under mild conditions. organic-chemistry.org

Cycloaddition Reactions Leading to Pyrrole Ring Formation with N-Substituents

Cycloaddition reactions represent a powerful strategy for the one-pot construction of the pyrrole ring with the desired N-substituent, such as the 4-fluorobenzyl group, installed concurrently. These methods are valued for their convergence and potential for building molecular complexity efficiently.

One of the classical yet relevant methods is the Hantzsch pyrrole synthesis. While traditionally limited in scope, modern variations have increased its utility. A convergent route could involve the reaction of an α-haloketone, a β-ketoamide, and 4-fluorobenzylamine (B26447). Recent advancements have demonstrated that this synthesis can be performed under mechanochemical conditions (high-speed ball milling) in the presence of catalysts like cerium(IV) ammonium nitrate (B79036) and silver nitrate, avoiding the need for bulk solvents and often leading to high yields. rsc.org

1,3-Dipolar cycloaddition reactions also provide a viable pathway. These reactions typically involve the reaction of an aziridine (B145994) derivative, acting as a 1,3-dipole precursor, with an alkyne or olefin. nih.gov For instance, appropriately substituted vinyl aziridines can undergo a [3+2]-cycloaddition with an olefin to generate the pyrrolidine (B122466) ring, which can then be oxidized to the aromatic pyrrole. nih.gov The strategic selection of a starting aziridine already bearing the 4-fluorobenzyl group would directly yield the target N-substituted pyrrole framework.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce environmental impact through safer solvents, improved atom economy, and renewable resources.

Development of Solvent-Free and Reduced-Solvent Methodologies

A significant advancement in the green synthesis of N-substituted pyrroles, including this compound, is the move towards solvent-free reaction conditions. In these methods, the reactants themselves can act as the reaction medium, eliminating the environmental and safety concerns associated with volatile organic compounds. researchgate.netresearchgate.net

The Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound (like 2,5-hexanedione) with a primary amine (4-fluorobenzylamine), is particularly amenable to solvent-free conditions. rsc.org Studies have shown that this reaction can proceed efficiently at room temperature with simple stirring, completely eliminating the need for both a solvent and a catalyst, affording excellent yields. rsc.org

Alternatively, catalytic amounts of various Lewis or Brønsted acids can be employed to accelerate the reaction under solvent-free conditions. Indium(III) salts, such as indium trichloride (B1173362) or tribromide, have proven to be highly effective catalysts for the Paal-Knorr synthesis of N-substituted pyrroles at room temperature, resulting in high to excellent yields (81-98%) and short reaction times. scielo.br Similarly, calcium nitrate has been used as a mild and selective catalyst for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (B146720) under solvent-free conditions. researchgate.net

| Reaction Type | Catalyst | Conditions | Reported Yields | Reference |

| Paal-Knorr | None | Room Temperature, Stirring | Excellent | rsc.org |

| Paal-Knorr | Indium(III) Salts | Room Temperature, Solvent-Free | 81-98% | scielo.br |

| Clauson-Kaas | Calcium Nitrate | Solvent-Free | Good | researchgate.net |

| Clauson-Kaas | None | Solvent-Free | 66-94% | beilstein-journals.org |

Exploration of Bio-Based Solvents and Renewable Reagents

The use of renewable resources as starting materials and solvents is a cornerstone of green chemistry. Lactic acid, a bio-based and biodegradable solvent, has been successfully used as both a catalyst and a reaction medium for the synthesis of polysubstituted pyrroles. nih.gov This approach offers numerous advantages, including ease of product isolation, high yields, and the potential for recycling the solvent/catalyst. nih.gov

Furthermore, biomass-derived platform molecules are being explored as precursors for the pyrrole core. Bio-derived furans, such as 2,5-dimethylfuran (B142691) (obtainable from lignocellulosic biomass), can be converted into the necessary 1,4-dicarbonyl intermediate for the Paal-Knorr reaction. mdpi.comrsc.org Zeolite catalysts have been shown to effectively mediate the condensation of these bio-derived furans with anilines to produce N-aryl pyrroles with high atom economy, releasing only water as a byproduct. rsc.org A similar strategy could be adapted using 4-fluorobenzylamine to access the target compound.

Catalyst Design for Enhanced Atom Economy and Reduced Waste

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is maximized by designing highly efficient and selective catalysts. For pyrrole synthesis, this includes the development of reusable heterogeneous catalysts and metal complexes that promote efficient bond formation.

Magnetic nanoparticles, such as silica-coated magnetite functionalized with an appropriate acidic group (e.g., Fe3O4@SiO2/Kit-6), serve as highly effective and magnetically recoverable catalysts. iau.ir Their use in multicomponent reactions to form pyrrole derivatives allows for easy separation from the reaction mixture by simple magnetic decantation, high yields, and reusability over multiple cycles, which significantly reduces catalyst waste. beilstein-journals.orgiau.ir

Ruthenium and manganese-based pincer-type catalysts have been developed for the dehydrogenative coupling of diols and amino alcohols to form substituted pyrroles. organic-chemistry.org These reactions are highly atom-economical, producing hydrogen and water as the only byproducts. rsc.orgorganic-chemistry.org Gold-catalyzed intramolecular cyclizations of aminopentynyl alcohols also provide an atom-economic route to N-protected pyrroles with low catalyst loading and high yields under open-flask conditions. organic-chemistry.org Such catalytic systems represent a frontier in minimizing waste and maximizing efficiency in the synthesis of compounds like this compound.

Methodologies for Isolation and Purification of Synthetic Products

Following the synthesis of this compound, effective isolation and purification are critical to obtaining the compound at the desired level of purity. The chosen methodology depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product.

A common and highly effective method for purifying pyrrole derivatives is column chromatography . rsc.org For solvent-free syntheses catalyzed by indium(III) salts, the crude reaction mixture can often be directly applied to a silica (B1680970) gel column, avoiding a traditional aqueous workup. scielo.br The choice of eluent is crucial; a typical system involves a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. rsc.org

Recrystallization is another powerful purification technique, particularly for solid products. A patent detailing the synthesis of a related compound, 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde, describes a multi-step purification process. google.com Initially, the crude product is purified by crystallization from a mixed solvent system of ethyl acetate and n-hexane. google.com This is followed by a second recrystallization from a single solvent, methanol, to achieve the final, highly pure product. google.com This process is effective at removing different types of impurities at each stage.

For reactions conducted in a solvent, a standard aqueous workup typically precedes chromatography or recrystallization. This involves partitioning the reaction mixture between water and an immiscible organic solvent (like ethyl acetate or dichloromethane) to remove water-soluble reagents and byproducts. The organic layer is then dried over an agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product for further purification.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Fluorobenzyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(4-Fluorobenzyl)-1H-pyrrole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling a complete assignment of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton and Proton Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the proton and carbon frameworks of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the benzylic methylene (B1212753) bridge, and the fluorinated benzene (B151609) ring. The pyrrole protons typically appear as triplets, with the protons at the 2- and 5-positions (α to the nitrogen) resonating at a different chemical shift than the protons at the 3- and 4-positions (β to the nitrogen) researchgate.netchemicalbook.com. The benzylic protons (CH₂) would appear as a singlet, integrating to two protons. The protons on the 4-fluorobenzyl group will exhibit a characteristic AA'BB' system, appearing as two doublets (or more complex multiplets) due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two different carbons of the pyrrole ring, the methylene bridge carbon, and the four unique carbons of the 4-fluorobenzyl group chemicalbook.com. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F), while other carbons in the benzene ring will show smaller two-, three-, and four-bond couplings (²J C-F, ³J C-F, ⁴J C-F).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrole H-2, H-5 | ~6.7 | ~121 |

| Pyrrole H-3, H-4 | ~6.2 | ~108 |

| Benzyl (B1604629) CH₂ | ~5.1 | ~53 |

| Benzene C-1' | - | ~133 (d, ⁴J C-F) |

| Benzene H-2', H-6' | ~7.1 (d) | ~128 (d, ³J C-F) |

| Benzene H-3', H-5' | ~7.0 (t) | ~115 (d, ²J C-F) |

d = doublet, t = triplet

Fluorine (¹⁹F) NMR Spectroscopic Interrogations for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds wikipedia.org. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment wikipedia.orghuji.ac.il.

For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the benzyl group. The chemical shift of this signal is highly sensitive to its electronic environment biophysics.org. The multiplicity of the signal will be a triplet due to coupling with the two ortho-protons (H-3' and H-5'). This provides direct evidence for the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Analysis

Two-dimensional (2D) NMR experiments provide correlation data that establishes connectivity between atoms, which is crucial for unambiguous structural assignment huji.ac.il.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-2 with H-3, and H-4 with H-5) and between the ortho- and meta-protons on the fluorobenzyl ring sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. It would be used to definitively assign the signals for each CH group in the molecule, for instance, linking the proton signal at ~6.7 ppm to the carbon signal at ~121 ppm (C-2/C-5 of the pyrrole ring).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations) sdsu.edu. It is invaluable for connecting different parts of the molecule. Key HMBC correlations would include those from the benzylic CH₂ protons to the carbons of the pyrrole ring (C-2, C-5) and the carbons of the benzene ring (C-1', C-2', C-6'), confirming the linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds science.gov. A key NOESY correlation would be expected between the benzylic CH₂ protons and the protons on the 2- and 5-positions of the pyrrole ring, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis savemyexams.com.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques

ESI and APCI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation in the ion source.

Electrospray Ionization (ESI): ESI is particularly suitable for polar molecules and generates ions directly from a solution nih.gov. For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]⁺. HRMS analysis of this ion would provide an exact mass measurement, allowing for the determination of the elemental formula (C₁₁H₁₁FN) with high confidence.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, volatile compounds nih.govthermofisher.com. It would also be effective in ionizing this compound, typically yielding the [M+H]⁺ ion. The choice between ESI and APCI can depend on the specific sample and chromatographic conditions being used researchgate.netresearchgate.net.

The calculated exact mass for the protonated molecule [C₁₁H₁₁FN + H]⁺ is 176.0921 g/mol .

Tandem Mass Spectrometry (MS/MS) for Deriving Structural Information from Fragment Ions

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure nih.gov.

For the [M+H]⁺ ion of this compound, the most probable fragmentation pathway involves the cleavage of the weakest bond, which is the benzylic C-N bond. This would lead to two primary fragmentation patterns:

Formation of the 4-fluorobenzyl cation or its more stable isomer, the fluorotropylium ion, at m/z 109.04.

Formation of a protonated pyrrole fragment.

The fragmentation pattern helps to confirm the connectivity of the benzyl and pyrrole moieties.

Table 2: Predicted HRMS Fragmentation Data for [C₁₁H₁₁FN + H]⁺

| m/z (Fragment Ion) | Possible Formula | Description |

|---|---|---|

| 176.0921 | [C₁₁H₁₁FN+H]⁺ | Protonated Molecular Ion |

| 109.0448 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation / Fluorotropylium ion |

This systematic application of advanced spectroscopic and spectrometric methodologies provides a robust and detailed structural characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of a molecule. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and conformation, providing a distinct "fingerprint."

The vibrational spectrum of this compound is a composite of the characteristic modes of its two primary components: the pyrrole ring and the 4-fluorobenzyl group.

The pyrrole ring exhibits several key vibrational modes. The N-H stretching vibration, a prominent feature in unsubstituted pyrrole, is absent here due to the N-substitution. However, the C-H stretching vibrations of the aromatic pyrrole ring are expected in the 3100-3150 cm⁻¹ region. The C=C and C-N stretching vibrations within the ring give rise to a series of characteristic bands between 1350 cm⁻¹ and 1550 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations are also significant, typically appearing in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

The 4-fluorobenzyl moiety also contributes a distinct set of vibrational bands. Aromatic C-H stretching vibrations from the benzene ring are anticipated just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). The C-C stretching vibrations within the benzene ring produce characteristic absorptions in the 1450-1600 cm⁻¹ range. The presence of the fluorine substituent is marked by a strong C-F stretching band, generally observed in the 1200-1250 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) can be confirmed by strong C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ range. Additionally, the methylene (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations around 2850 cm⁻¹ and 2925 cm⁻¹, respectively, and a scissoring vibration near 1450 cm⁻¹.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Pyrrole Ring | 3100 - 3150 |

| Aromatic C-H Stretch | Benzene Ring | 3030 - 3080 |

| Asymmetric CH₂ Stretch | Methylene Bridge | ~2925 |

| Symmetric CH₂ Stretch | Methylene Bridge | ~2850 |

| C=C Stretch | Pyrrole & Benzene Rings | 1450 - 1600 |

| CH₂ Scissoring | Methylene Bridge | ~1450 |

| C-N Stretch | Pyrrole Ring | 1350 - 1400 |

| C-F Stretch | Fluorobenzyl Group | 1200 - 1250 |

| C-H In-Plane Bend | Pyrrole & Benzene Rings | 1000 - 1300 |

| C-H Out-of-Plane Bend (para) | Benzene Ring | 800 - 850 |

| C-H Out-of-Plane Bend | Pyrrole Ring | 700 - 900 |

This table is interactive. Users can sort the data by clicking on the column headers.

This compound possesses conformational flexibility due to rotation around the N-CH₂ and CH₂-phenyl single bonds. These rotations can lead to different spatial arrangements (conformers) of the pyrrole and fluorobenzyl rings relative to each other. Vibrational spectroscopy can be a sensitive probe of this conformational landscape.

Different conformers may exhibit subtle but measurable differences in their vibrational spectra. For instance, changes in the dihedral angles between the two rings could influence the coupling between vibrational modes, leading to shifts in peak positions and changes in band intensities. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra of various conformers with the experimental IR and Raman data, it is possible to identify the predominant conformation in a given state (gas, liquid, or solid) or to characterize the mixture of conformers present. For example, specific low-frequency modes, such as torsional vibrations involving the linkage between the two rings, are particularly sensitive to conformational changes and can provide valuable insights into the molecule's three-dimensional structure and flexibility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The chromophores in this compound are the π-electron systems of the pyrrole ring and the fluorobenzyl group.

The absorption of UV light excites electrons from lower-energy molecular orbitals (usually bonding or non-bonding) to higher-energy anti-bonding orbitals. For aromatic systems like pyrrole and benzene, the most significant electronic transitions are π → π* transitions.

The pyrrole ring is an aromatic heterocycle with a delocalized π-system. Unsubstituted pyrrole typically exhibits a strong π → π* absorption band around 210 nm. nist.gov The N-substitution with the benzyl group is expected to cause a slight bathochromic (red) shift in this absorption.

The fluorobenzyl moiety also acts as a chromophore. Benzene itself shows a strong π → π* transition (E₂-band) near 204 nm and a weaker, symmetry-forbidden transition (B-band) with characteristic fine structure around 254 nm. Substitution on the benzene ring can shift these absorption maxima and alter their intensities. The fluorobenzyl group is expected to show absorptions in similar regions.

In the combined molecule, the electronic transitions of the two chromophores may interact. The UV-Vis spectrum of this compound is therefore expected to show intense absorption bands in the 200-280 nm range, corresponding to the π → π* transitions of both the pyrrole and the substituted benzene rings.

| Chromophore | Type of Transition | Expected λmax (nm) |

| Pyrrole Ring | π → π | 210 - 230 |

| Fluorobenzyl Group | π → π (E₂-band) | 200 - 220 |

| Fluorobenzyl Group | π → π* (B-band) | 250 - 270 |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture Determination (If Single Crystals Available)

A single-crystal XRD analysis would yield a complete set of atomic coordinates, from which precise molecular geometry can be calculated. This includes the exact bond lengths of all C-C, C-H, C-N, and C-F bonds, as well as the bond angles within the pyrrole and benzene rings and the methylene linker.

Crucially, this analysis would reveal the preferred solid-state conformation of the molecule by determining the dihedral angles between the pyrrole and fluorophenyl rings. This would provide a definitive answer to the conformational questions that can only be inferred from spectroscopic data.

| Parameter | Expected Value |

| C-C bond length (aromatic) | 1.38 - 1.41 Å |

| C-N bond length (pyrrole) | ~1.38 Å |

| N-CH₂ bond length | ~1.46 Å |

| CH₂-C(aryl) bond length | ~1.51 Å |

| C-F bond length | ~1.35 Å |

| C-N-C angle (pyrrole) | ~108° |

| C-C-C angle (benzene) | ~120° |

| N-CH₂-C(aryl) angle | ~110° |

This table is interactive. Users can sort the data by clicking on the column headers.

Beyond the structure of a single molecule, XRD reveals how multiple molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions, which are crucial for understanding the physical properties of the material.

For this compound, several types of intermolecular interactions would be anticipated. Given the two aromatic rings, π-π stacking interactions are highly probable, where the electron-rich π systems of adjacent pyrrole and/or fluorophenyl rings align. These can occur in either a face-to-face or an offset arrangement.

Additionally, C-H···π interactions are expected, where the C-H bonds of one molecule interact with the π-electron cloud of an aromatic ring on a neighboring molecule. The fluorine atom can also participate in weak intermolecular interactions, such as C-H···F hydrogen bonds . The analysis of these interactions provides a detailed picture of the supramolecular architecture of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of 1 4 Fluorobenzyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for determining the ground state (most stable) geometry and energy.

For 1-(4-Fluorobenzyl)-1H-pyrrole, a typical DFT calculation, such as one using the B3LYP functional with a 6-311+G(d,p) basis set, would be employed to optimize the molecule's geometry. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The results of such a calculation would yield precise geometric parameters. For instance, the pyrrole (B145914) ring is expected to be nearly planar, while the benzyl (B1604629) group will have specific orientations relative to the pyrrole ring to minimize steric hindrance.

Table 1: Predicted Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 (pyrrole) | ~1.38 Å |

| Bond Length | C2=C3 (pyrrole) | ~1.37 Å |

| Bond Length | N1-C6 (to benzyl) | ~1.47 Å |

| Bond Length | C9-F (fluorobenzene) | ~1.36 Å |

| Bond Angle | C5-N1-C2 (pyrrole) | ~109.5° |

| Bond Angle | C2-N1-C6 (pyrrole-benzyl) | ~125.0° |

| Dihedral Angle | C2-N1-C6-C7 | ~90° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory provide a higher level of accuracy than standard DFT for calculating electronic properties such as ionization potentials and electron affinities. rsc.org While computationally more demanding, these methods are invaluable for benchmarking DFT results and for obtaining highly reliable predictions of a molecule's response to electron gain or loss. rsc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Orbital Energy Mapping for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the pyrrole ring. The LUMO is likely distributed over the π*-system of the fluorobenzyl group. The substituent effects of the electron-donating pyrrole and the electron-withdrawing fluorine atom influence the energies of these orbitals. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netpnas.org

In this compound, the EPS map would show a significant negative potential around the highly electronegative fluorine atom. Another region of negative potential would be associated with the π-electron cloud of the pyrrole ring. Positive potential would be concentrated around the hydrogen atoms of both the pyrrole and benzyl rings.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. chemistrysteps.com For this compound, the key flexible bonds are the N1-C6 bond connecting the pyrrole ring to the methylene (B1212753) bridge and the C6-C7 bond linking the methylene bridge to the fluorophenyl ring.

Computational methods can explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. nih.gov This analysis identifies the lowest-energy conformers (global minima) and the energy barriers (transition states) between them. For this molecule, the most stable conformation is likely one where the two ring systems are not coplanar, adopting a staggered or gauche arrangement to minimize steric repulsion between the hydrogen atoms on the pyrrole and phenyl rings.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted values are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These frequencies relate to the stretching and bending of bonds within the molecule.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic excitations and predict the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.comnih.gov The calculation provides the maximum absorption wavelength (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO. mdpi.com

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H2/H5 of pyrrole) | ~6.7 ppm |

| ¹H NMR | Chemical Shift (H3/H4 of pyrrole) | ~6.2 ppm |

| ¹H NMR | Chemical Shift (CH₂) | ~5.1 ppm |

| ¹³C NMR | Chemical Shift (C2/C5 of pyrrole) | ~122 ppm |

| ¹³C NMR | Chemical Shift (C-F of phenyl) | ~163 ppm |

| UV-Vis | λmax (π→π* transition) | ~265 nm |

Lack of Specific Research Data Precludes Generation of Requested Article

Despite a comprehensive search for computational chemistry and theoretical investigations concerning the compound this compound, no specific research pertaining to reaction pathway modeling, transition state characterization, or molecular dynamics simulations for this exact molecule could be located in the available scientific literature.

As a result, it is not possible to generate the requested article focusing on the "" with the specified subsections:

Chemical Reactivity and Transformation Pathways of 1 4 Fluorobenzyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Nucleus

The pyrrole ring in 1-(4-Fluorobenzyl)-1H-pyrrole is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes it significantly more reactive than benzene (B151609). Electrophilic substitution can occur at either the C-2 (α) or C-3 (β) positions. While substitution at the C-2 position is generally favored in pyrrole itself due to the greater stabilization of the cationic intermediate, the presence of the N-benzyl group can influence the regioselectivity.

Regioselectivity of Halogenation Reactions (e.g., Bromination, Iodination)

The halogenation of N-substituted pyrroles can be achieved using various reagents, with the regiochemical outcome being sensitive to the reaction conditions and the nature of the N-substituent.

For the bromination of 1-benzylpyrrole (B1265733), a close analog to the title compound, studies have shown a notable preference for substitution at the C-3 position. This is in contrast to the typical C-2 selectivity observed for pyrrole. The use of N-bromosuccinimide (NBS) is a common method for the monobromination of pyrroles, offering milder conditions compared to elemental bromine.

| Halogenating Agent | Solvent | Temperature (°C) | Major Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 1-Benzyl-3-bromopyrrole, 1-Benzyl-2-bromopyrrole | |

| N-Iodosuccinimide (NIS) | Acetonitrile | 0 to RT | Predominantly C-2 and C-3 iodinated products |

Data for 1-benzylpyrrole, a close structural analog.

The iodination of N-arylmethylpyrroles can be accomplished with reagents such as N-iodosuccinimide (NIS). The reaction is typically carried out in a polar solvent like acetonitrile. The regioselectivity can be influenced by the steric bulk of the N-substituent and the specific reaction conditions, with substitution possible at both the C-2 and C-3 positions.

Nitration and Sulfonation Methodologies

The introduction of a nitro group onto the pyrrole ring of N-benzylpyrroles is commonly achieved using a mixture of nitric acid and acetic anhydride (B1165640), which generates the reactive electrophile, acetyl nitrate (B79036). Research on the nitration of 1-benzylpyrrole has demonstrated a significant directing effect of the benzyl (B1604629) group towards the C-3 position. This results in a mixture of 2-nitro and 3-nitro isomers, with the 3-nitro product often being the major component. Further nitration can lead to dinitro-substituted products, such as 1-benzyl-2,4-dinitropyrrole. sigmaaldrich.com

| Nitrating Agent | Solvent(s) | Temperature (°C) | Product Distribution (approximate) | Reference |

| Nitric Acid / Acetic Anhydride | Acetic Anhydride | Low Temperature | 1-Benzyl-3-nitropyrrole (~60%), 1-Benzyl-2-nitropyrrole (~40%) |

Data for 1-benzylpyrrole, a close structural analog.

Sulfonation of N-substituted pyrroles is typically carried out using a sulfur trioxide-pyridine complex. This mild sulfonating agent helps to avoid the polymerization of the sensitive pyrrole ring that can occur with stronger acids. Studies on the sulfonation of 1-methylpyrrole (B46729) have indicated a preference for substitution at the C-3 position, and it is expected that this compound would exhibit similar regioselectivity.

Friedel-Crafts Acylation and Alkylation at the Pyrrole C-Positions

Friedel-Crafts reactions on the highly reactive pyrrole nucleus can be challenging due to the tendency of the ring to polymerize in the presence of strong Lewis acids like aluminum chloride. However, under carefully controlled conditions and with milder catalysts, acylation and alkylation at the carbon positions are achievable.

Friedel-Crafts acylation, which introduces an acyl group, is a valuable method for the synthesis of pyrrolyl ketones. The reaction is often carried out using an acid anhydride or an acyl halide in the presence of a Lewis acid catalyst. For N-substituted pyrroles, the regioselectivity can be influenced by the choice of catalyst. For instance, with 1-(phenylsulfonyl)pyrrole, AlCl₃ catalysis favors acylation at the 3-position, while BF₃·OEt₂ catalysis leads predominantly to the 2-acyl derivative.

| Acylating Agent | Catalyst | Major Product Position | Reference |

| Acyl Halide | AlCl₃ | C-3 | |

| Acyl Halide | BF₃·OEt₂ | C-2 |

General trend observed for N-sulfonylpyrroles.

Friedel-Crafts alkylation of pyrroles is also possible, though it is less common than acylation due to issues with polysubstitution and the potential for the N-benzyl group to react. Milder catalysts and specific alkylating agents are required to achieve selective C-alkylation.

Reactions Involving the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group of this compound can also participate in various chemical transformations, independent of the pyrrole ring. These reactions typically involve the benzylic carbon or the N-benzyl bond.

Oxidation Reactions (e.g., Side-Chain Oxidation to Carboxylic Acid)

The benzylic methylene (B1212753) group (CH₂) of the 4-fluorobenzyl substituent is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cleave the bond between the benzylic carbon and the pyrrole nitrogen and oxidize the benzyl group to the corresponding carboxylic acid. This reaction would lead to the formation of 4-fluorobenzoic acid. For this reaction to proceed, the benzylic carbon must have at least one attached hydrogen atom.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup; Heat | 4-Fluorobenzoic acid |

Reduction Chemistry (e.g., Reductive Cleavage of the N-Benzyl Bond)

The N-benzyl bond in this compound can be cleaved under reductive conditions, a process often referred to as N-debenzylation. This is a common strategy in organic synthesis for the removal of a benzyl protecting group from a nitrogen atom.

One of the most common methods for N-debenzylation is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient, yielding the debenzylated pyrrole and 4-fluorotoluene (B1294773) as a byproduct. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers an alternative to using hydrogen gas.

Another powerful method for the cleavage of N-benzyl groups is the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (the Birch reduction). This method is particularly effective for cleaving benzyl groups from nitrogen heterocycles. The reaction proceeds through the formation of a radical anion intermediate.

| Reduction Method | Reagents/Catalyst | Products |

| Catalytic Hydrogenation | H₂, Pd/C | 1H-pyrrole, 4-Fluorotoluene |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | 1H-pyrrole, 4-Fluorotoluene |

| Dissolving Metal Reduction | Sodium (Na), Liquid Ammonia (NH₃) | 1H-pyrrole, 4-Fluorotoluene |

Functional Group Interconversions on the Benzyl Ring (e.g., Suzuki-Miyaura Coupling at Fluorine)

The C-F bond on the benzyl ring of this compound is notable for its high bond dissociation energy, which typically renders it inert to many common nucleophilic substitution reactions. However, modern organometallic catalysis offers pathways for its activation. The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation, presents a potential but challenging route for the functionalization of this compound at the fluorine position. nih.govmdpi.com

The activation of aryl and benzyl fluorides for Suzuki-Miyaura coupling is an area of active research. mdpi.com It generally requires specific catalytic systems capable of overcoming the high energy barrier of C-F bond cleavage. These systems often involve palladium or nickel catalysts with specialized phosphine (B1218219) ligands that facilitate the oxidative addition step. For electron-deficient fluoro-aromatics, the reaction can proceed more smoothly. mdpi.com While the 4-fluorobenzyl group is not strongly electron-deficient, the choice of catalyst, base, and solvent is critical.

Mechanistically, the process would involve the oxidative addition of the palladium(0) catalyst to the C-F bond, a step that is considered rate-limiting. Subsequent transmetalation with a boronic acid or its ester, followed by reductive elimination, would yield the coupled product. nih.gov Research on the coupling of benzyl halides with potassium aryltrifluoroborates has shown that such transformations are feasible, providing a template for potential reactions with this compound. nih.gov The increased stability and handling ease of aryltrifluoroborates make them attractive coupling partners. ed.ac.ukresearchgate.net

Alternative strategies for C-F bond activation include protic activation using hydrogen bond donors like hexafluoroisopropanol (HFIP), which can destabilize the C-F bond and facilitate its cleavage to form a benzylic cation. frontiersin.orgnih.govresearchgate.net This intermediate could then be intercepted by various nucleophiles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl/Benzyl Halides

| Electrophile | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | High | nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89 | nih.govresearchgate.net |

| ortho-Nitrofluorobenzene | Aryl boronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Good | mdpi.com |

Cycloaddition Reactions Involving the Pyrrole Ring (e.g., Diels-Alder Reactivity)

The pyrrole ring possesses a degree of aromatic character that limits its participation as a diene in [4+2] cycloaddition reactions like the Diels-Alder reaction. ucla.eduwikipedia.org Generally, N-substituted pyrroles are poor dienes and require highly reactive dienophiles or forcing conditions, such as high pressure or Lewis acid catalysis, to undergo cycloaddition. ucla.eduresearchgate.net The nature of the substituent on the nitrogen atom significantly influences the reactivity. Electron-withdrawing groups on the nitrogen can enhance the diene character of the pyrrole ring and improve reaction yields.

For this compound, the N-benzyl group is generally considered to be electronically neutral or slightly electron-donating, which does not significantly enhance the pyrrole's reactivity as a diene. Therefore, it is expected to exhibit the typical low reactivity of N-alkylpyrroles in Diels-Alder reactions. imperial.ac.uk It would likely require highly activated dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleic anhydride, under thermal conditions to proceed. ucla.edu The reaction of benzynes, generated in situ, with pyrroles has also been shown to produce [4+2] cycloaddition adducts. nih.gov

The intramolecular variant of the Diels-Alder reaction, where the dienophile is tethered to the pyrrole nucleus, can be more facile due to entropic advantages. ucla.edu While no specific studies on the cycloaddition reactivity of this compound have been reported, analogies can be drawn from related N-substituted systems.

Table 2: Examples of Diels-Alder Reactions with N-Substituted Pyrroles

| Pyrrole Derivative | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-acyl/sulfonyl pyrroles | Dimethyl acetylenedicarboxylate | Thermal | 7-Azabicyclo[2.2.1]hepta-2,5-diene | ucla.edu |

| N-phenylpyrrole | Benzyne | In situ generation | 1,4-Epoxynaphthalene derivative | nih.gov |

| 1-Oxypyrroles | N-phenylmaleimide | Room Temperature | Cycloadduct | ucla.edu |

| Fused 1H-pyrrole-2,3-diones | Cyanamides | Thermal | 4H-1,3-Oxazines | nih.gov |

Metalation and Formation of Organometallic Derivatives of N-Substituted Pyrroles

The deprotonation (metalation) of N-substituted pyrroles is a fundamental strategy for their functionalization. nih.govresearchgate.net The regioselectivity of this reaction is highly dependent on the base used, the solvent, and the nature of the N-substituent. For N-alkyl and N-aryl pyrroles, metalation typically occurs at the C2 position due to the directing effect of the nitrogen atom and the greater acidity of the α-protons. researchgate.netacs.org

In the case of this compound, treatment with strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is expected to selectively yield the 2-lithiated derivative. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce substituents at the 2-position of the pyrrole ring.

The synthesis of 1-(4-boronobenzyl)-1H-pyrrole has been achieved via the lithiation of the corresponding 1-(4-bromobenzyl)-1H-pyrrole, demonstrating that metal-halogen exchange on the benzyl ring is a viable strategy for functionalization at that position. semanticscholar.orgresearchgate.net This suggests that direct deprotonation on the benzyl ring of this compound would be less favorable than metalation on the pyrrole ring or C-F activation, given the higher acidity of the pyrrolic protons. The formation of mixed lithium-zinc bases can also be employed for regioselective functionalization. nih.gov

Table 3: Common Bases for the Metalation of N-Substituted Pyrroles

| Base | Typical Solvent | Regioselectivity | Comments | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Mainly C2 | Commonly used, can lead to di-lithiation with excess base. | acs.org |

| n-BuLi/TMEDA | Diethyl ether, Hexane (B92381) | C2 (kinetic) | TMEDA complexation increases basicity and can influence regioselectivity. | nih.gov |

| Lithium diisopropylamide (LDA) | THF | C2 | Bulky, non-nucleophilic base, often provides high selectivity. | researchgate.net |

| LiTMP/ZnCl₂·TMEDA | Hexane | C2 | Mixed metal base for regioselective zincation. | nih.gov |

Photochemical Reactivity and Excited State Dynamics Studies

The photochemical behavior of this compound is expected to be influenced by both the pyrrole and the fluorinated benzene chromophores. Studies on fluorinated benzenes reveal that the number and position of fluorine atoms significantly impact their photophysical properties. nih.gov Increasing fluorination tends to destabilize the σ frame, leading to the presence of low-lying πσ* excited states. nih.govresearchgate.net

For aromatic rings with up to four fluorine atoms, the first excited state is typically a ππ* state, resulting in structured absorption and fluorescence spectra. nih.gov However, the presence of a πσ* state near the S₁ (ππ*) state can provide an efficient non-radiative decay pathway, leading to a low fluorescence quantum yield and short excited-state lifetimes. This rapid internal conversion is a common feature in many fluorinated aromatic compounds. researchgate.net

Upon photoexcitation of this compound, energy could be localized on either the pyrrole or the fluorobenzyl moiety. If excitation occurs on the fluorobenzyl ring, the dynamics would likely be governed by the interplay between the S₁ (ππ) and πσ states, potentially leading to C-F bond cleavage or rapid non-radiative decay back to the ground state. The concept of excited-state aromaticity could also drive conformational changes in the molecule upon photoexcitation. nih.gov While direct dissociation from an excited state is possible, relaxation to the ground state followed by statistical dissociation is also a common pathway. acs.org

Table 4: Photophysical Characteristics of Related Fluorinated Benzenes (Gas Phase)

| Compound | First Excited State (S₁) | Fluorescence Spectra | Fluorescence Efficiency | Key Dynamic Process | Reference |

|---|---|---|---|---|---|

| Monofluorobenzene | ππ | Structured | High | Fluorescence | nih.govresearchgate.net |

| Difluorobenzenes | ππ | Structured | High | Fluorescence | researchgate.net |

| Pentafluorobenzene | πσ* (low-lying) | Structureless | Very Low | Internal Conversion (S₁-S₂) | nih.govresearchgate.net |

| Hexafluorobenzene | πσ* (low-lying) | Structureless | Very Low | Internal Conversion | nih.gov |

Thermal Stability and Mechanistic Elucidation of Degradation Pathways

The thermal stability of this compound is determined by the bond strengths of its constituent parts, primarily the C-N bond linking the benzyl group to the pyrrole ring and the C-H and C-C bonds of the aromatic systems. N-substituted pyrroles are generally stable compounds, but at elevated temperatures, they can undergo decomposition.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to assess thermal stability. nih.govnih.gov For N-substituted pyrroles, a likely initial degradation pathway involves the homolytic cleavage of the N-CH₂ bond, which is typically the weakest bond connected to the pyrrole ring. This would generate a 4-fluorobenzyl radical and a pyrrolyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, or polymerization, leading to a complex mixture of degradation products. csic.es

Studies on polypropylene (B1209903) functionalized with N-alkyl pyrroles have shown that under thermal stress, radical coupling between benzyl-like pyrrolyl species can occur, leading to crosslinking. csic.es Another potential pathway could involve the degradation of the pyrrole ring itself, though this typically requires higher temperatures. The presence of the C-F bond on the benzyl ring is unlikely to be the primary site of thermal decomposition, as C-F bonds are exceptionally strong. However, degradation of other parts of the molecule could potentially lead to secondary reactions involving the fluorinated ring. For instance, bacterial degradation pathways for 4-fluorobenzoate (B1226621) have been identified, proceeding via hydroxylation and subsequent ring cleavage, though this enzymatic process is not directly analogous to thermal degradation. nih.gov

Table 5: Thermal Decomposition Data for Related Heterocyclic Compounds

| Compound Type | Technique | Onset Decomposition Temp. (Tonset) or T5% | Key Observation | Reference |

|---|---|---|---|---|

| Nitrogen-rich heterocyclic esters | TGA (N₂) | > 250 °C | Decomposition proceeds via a radical mechanism. | mdpi.com |

| Benzhydryl 1H-pyrrole-2-carboxylate | TGA | Main mass loss at 62.2–250.0 °C | Considered to have excellent thermal stability. | nih.govnih.gov |

| Butyl 1H-pyrrole-2-carboxylate | TGA | Main mass loss at 62.2–250.0 °C | Evaporation and decomposition occur in the main thermal phase. | nih.govnih.gov |

| Polypropylene with pyrrole functionality | Heating in air | Stable up to 200 °C | Evidence of crosslinking via radical coupling of pyrrole moieties. | csic.es |

Derivatization Strategies and Analog Synthesis Based on 1 4 Fluorobenzyl 1h Pyrrole

Regioselective Functionalization of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. pearson.com The nitrogen atom significantly activates the ring, directing incoming electrophiles preferentially to the C-2 and C-5 positions, which are electronically and sterically favored. pearson.comchemistrysteps.com Functionalization at the C-3 and C-4 positions is also achievable, though it often requires more specialized strategies.

Controlled C-2 and C-3 Functionalization Methodologies

The selective introduction of functional groups at specific positions on the pyrrole ring is crucial for analog development. Several classical and modern methodologies can be employed to achieve controlled C-2 and C-3 functionalization of N-substituted pyrroles like 1-(4-fluorobenzyl)-1H-pyrrole.

C-2 Functionalization:

The C-2 position is the most kinetically favored site for electrophilic attack. Standard electrophilic substitution reactions reliably yield 2-substituted products.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, almost exclusively at the C-2 position. It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgjk-sci.comwikipedia.org The resulting 2-formylpyrrole is a valuable intermediate for further transformations.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄). sigmaaldrich.cnwikipedia.org For highly reactive substrates like pyrroles, milder catalysts or conditions are often sufficient. nih.gov Acylation also occurs predominantly at the C-2 position.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These reactions typically proceed under mild conditions and show high selectivity for the C-2 position.

C-3 Functionalization:

Achieving substitution at the less reactive C-3 position often requires blocking the more reactive C-2 and C-5 positions or employing directed metalation strategies.

Functionalization of 2,5-Blocked Pyrroles: If the C-2 and C-5 positions are occupied by other groups (e.g., silyl (B83357) groups, which can be removed later), electrophilic substitution can be directed to the C-3 and C-4 positions.

Directed Lithiation: The use of directing groups in combination with strong bases like organolithium reagents can achieve regioselective deprotonation at specific sites. While the N-benzyl group is not a strong directing group itself, specific substitution patterns on the pyrrole ring can influence the site of lithiation, potentially enabling C-3 functionalization. researchgate.net

| Reaction | Reagents | Position | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C-2 | Aldehyde |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C-2 | Ketone |

| Halogenation | NBS, NCS, or NIS | C-2 | Halide |

| Directed Lithiation | Strong Base (e.g., LDA), then Electrophile | C-3 (under specific conditions) | Various |

Synthesis of Poly-Substituted Pyrrole Derivatives

Building upon monosubstituted pyrroles, the synthesis of di-, tri-, or tetra-substituted derivatives can be achieved through sequential functionalization. The directing effects of the initial substituent play a critical role in determining the position of subsequent substitutions. For instance, an electron-withdrawing group introduced at the C-2 position will deactivate the ring, particularly at the C-3 and C-5 positions, potentially allowing for subsequent functionalization at the C-4 position under forcing conditions. Conversely, an electron-donating group will further activate the ring.

A common strategy for creating 2,5-disubstituted pyrroles involves the reaction of 1,4-dicarbonyl compounds with primary amines, a method known as the Paal-Knorr synthesis. While this builds the ring from acyclic precursors, it represents a fundamental approach to accessing polysubstituted pyrrole cores that could then be N-benzylated. researchgate.net For derivatizing an existing this compound, a sequence of electrophilic substitutions is more common. For example, Vilsmeier-Haack formylation at C-2 followed by nitration could lead to a 2-formyl-4-nitropyrrole derivative, as the formyl group directs incoming electrophiles to the C-4 position.

Modification and Diversification of the 4-Fluorobenzyl Moiety

Introduction of Additional Substituents via Electrophilic or Nucleophilic Aromatic Substitution on the Benzyl (B1604629) Ring

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the 4-fluorobenzyl group can undergo electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the existing substituents: the fluorine atom and the pyrrole-methyl group (-CH₂-Pyrrole).

Pyrrole-methyl group: This is considered an activating, ortho, para-directing group. uci.edu

In the case of this compound, the two substituents are para to each other. The activating pyrrole-methyl group will direct incoming electrophiles to its ortho positions (C-3 and C-5 of the benzyl ring), while the deactivating fluorine atom directs to its ortho positions (also C-3 and C-5). Therefore, electrophilic substitution is strongly expected to occur at the C-3 and/or C-5 positions of the benzyl ring. Studies on the nitration of the analogous compound 4-fluorotoluene (B1294773) show that substitution occurs ortho to the activating methyl group. rsc.orgresearchgate.net

| Reaction | Reagents | Expected Position on Benzyl Ring |

| Nitration | HNO₃, H₂SO₄ | C-3 and/or C-5 |

| Halogenation | Br₂, FeBr₃ | C-3 and/or C-5 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C-3 and/or C-5 |

Nucleophilic Aromatic Substitution (SₙAr):

Direct replacement of the fluorine atom via a nucleophilic aromatic substitution (SₙAr) reaction is generally challenging. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (fluorine) to activate the ring towards nucleophilic attack. wikipedia.org Since the parent molecule lacks such activation, forcing conditions or specialized catalytic systems would be necessary to achieve substitution by nucleophiles like amines, alkoxides, or thiols.

Conversion of the Fluorine Atom via Cross-Coupling Reactions (e.g., Stille, Negishi)

The carbon-fluorine bond is the strongest single bond to carbon, making its activation in cross-coupling reactions a significant challenge. However, advances in catalysis have provided methods to functionalize aryl fluorides.

Stille Coupling: This reaction couples an organostannane (R-SnBu₃) with an organic halide in the presence of a palladium catalyst. wikipedia.org While typically used for iodides and bromides, specific ligand systems and conditions have been developed to enable the coupling of aryl fluorides. acs.orgorganic-chemistry.org This would allow the fluorine atom to be replaced with alkyl, vinyl, or aryl groups.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com The Negishi coupling is known for its high functional group tolerance. Specialized catalysts capable of activating the C-F bond are required for this transformation to be successful with this compound. researchgate.netrsc.orgrsc.org

These cross-coupling reactions provide a powerful, albeit challenging, route to introduce carbon-based substituents directly at the C-4 position of the benzyl ring, significantly diversifying the available analogs.

Synthesis of Pyrrole-Based Molecular Frameworks and Scaffolds

Functionalized derivatives of this compound are valuable building blocks for the synthesis of more complex, fused heterocyclic systems. Many biologically active molecules contain frameworks where a pyrrole ring is annulated to another heterocyclic ring, such as a pyrimidine (B1678525) or a diazepine.

For example, a 2-amino-3-cyanopyrrole derivative, which can be synthesized from the parent pyrrole, can serve as a key precursor for the construction of a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This is a common core in many kinase inhibitors and other therapeutic agents. The general strategy involves:

Introduction of appropriate functional groups onto the pyrrole ring: For instance, creating a 2-amino-3-carbonitrile substituted pyrrole.

Cyclocondensation reaction: Reacting the bifunctional pyrrole with a suitable reagent to form the new fused ring. For example, heating with formamide or a similar one-carbon synthon can lead to the formation of the pyrimidine ring.

This approach allows the this compound core to be incorporated into larger, more rigid molecular frameworks, providing access to novel chemical space for applications in medicinal chemistry and materials science. mdpi.comacs.org

Preparation of Bipyrroles, Oligopyrroles, and Pyrrole-Containing Macrocycles

The synthesis of molecules containing multiple pyrrole units linked together is a key strategy for creating conjugated materials and complex ligands. These methods can be broadly categorized into direct coupling of pyrrole units and the construction of larger cyclic structures.

Bipyrroles and Oligopyrroles:

The formation of a direct bond between two pyrrole rings, typically at their 2- or 3-positions, can be achieved through several synthetic methodologies.

Oxidative Coupling: A common and direct method for creating bipyrroles is the oxidative coupling of pyrrole units. researchgate.net This typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA), to induce the formation of a C-C bond between two electron-rich pyrrole rings. researchgate.netamazonaws.com For this compound, this reaction would preferentially occur at the α-positions (C2 and C5) to yield 1,1'-bis(4-fluorobenzyl)-1H,1'H-2,2'-bipyrrole. The reaction conditions can be tuned to favor the formation of bipyrroles or, in some cases, lead to polymerization for oligopyrrole synthesis. researchgate.net

Transition-Metal Catalyzed Cross-Coupling: More controlled and regioselective syntheses are possible using transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions. This approach requires the pre-functionalization of the this compound core. For instance, selective halogenation (e.g., bromination at the 2-position) of the starting pyrrole provides an electrophilic partner. This can then be coupled with a nucleophilic partner, such as a 2-borylated or 2-stannylated this compound derivative, in the presence of a palladium catalyst to form the 2,2'-bipyrrole. Iterative cycles of halogenation and coupling can be employed to extend the chain and produce well-defined oligopyrroles.

Pyrrole-Containing Macrocycles:

The incorporation of the this compound unit into a macrocyclic framework is a strategy used to create host molecules for ion or molecule recognition, as well as conformationally constrained bioactive compounds. mdpi.commdpi.com The synthesis of these structures typically relies on the principles of high-dilution to favor intramolecular cyclization over intermolecular polymerization. mdpi.com

A general approach involves the preparation of a linear precursor containing two or more this compound units linked by flexible or rigid spacers. The terminal ends of this linear molecule are equipped with reactive functional groups that can form a covalent bond. For example, a 2,5-difunctionalized monomer, such as this compound-2,5-dicarbaldehyde, can be reacted with a diamine linker. The subsequent condensation reaction under high dilution yields a macrocyclic imine, which can be further reduced to a more stable macrocyclic amine. mdpi.com

| Strategy | Reaction Type | Key Reagents/Catalysts | Product Type | Regioselectivity |

| Direct Coupling | Oxidative Coupling | FeCl₃, PIFA | Bipyrroles, Oligopyrroles | Moderate (favors α-positions) |

| Cross-Coupling | Suzuki, Stille Coupling | Pd catalyst, Halogenated pyrroles, Borylated/Stannylated pyrroles | Bipyrroles, Oligopyrroles | High |

| Macrocyclization | Condensation/Cyclization | Difunctionalized pyrroles (e.g., dialdehydes), Linkers (e.g., diamines) | Macrocycles | High (defined by monomer) |

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation, or ring-forming, reactions are powerful tools for building polycyclic structures where a new ring is fused to the original pyrrole core. These reactions expand the structural diversity of derivatives by creating rigid, planar, or three-dimensional frameworks. Starting with this compound, various fused systems like indolizidines, pyrrolo[1,2-a]pyrazines, or carbazoles can be synthesized.

Intramolecular Cyclizations: A common strategy involves introducing a side chain onto the pyrrole ring that contains a reactive functional group capable of cyclizing back onto the ring. For example, functionalization at the C2 position of this compound with a three- or four-carbon chain containing a terminal electrophile can lead to the formation of a new five- or six-membered ring fused at the 2,3-positions upon cyclization. The boron tribromide-mediated cyclization of γ-pyrrolic esters represents a method to assemble the bicyclic skeleton of indolizidine alkaloids. researchgate.net

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes or dienophiles. Under thermal or Lewis acid-catalyzed conditions, this compound can react as a 4π component in [4+2] cycloadditions (Diels-Alder reactions) with highly reactive dienophiles to form a bicyclic adduct, which can then be aromatized to a fused system.

Metal-Catalyzed Annulation: Modern synthetic methods often employ transition metals to catalyze the formation of fused rings. For instance, palladium-catalyzed rollover annulation of N-benzyl azoles with alkynes has been developed to construct seven-membered azepine rings, creating tricyclic systems. cdmf.org.brnih.gov This type of twofold C-H activation process represents a highly efficient strategy for building complex fused derivatives from N-benzyl-substituted heterocycles like this compound. cdmf.org.brnih.gov Similarly, nickel catalysis can be used for the [3+2] annulation of a pyrrole ring onto an existing aromatic system using azirines as a synthon. nih.gov Another approach involves the annulation of a pyridine (B92270) ring onto a pyrrole-2,3-dione, which can be prepared from the parent pyrrole, to yield 5-azaisatins. beilstein-journals.org

| Annulation Strategy | Reaction Type | Key Reagents/Catalysts | Fused System Example |

| Intramolecular | Friedel-Crafts Acylation/Alkylation | Lewis Acids (e.g., AlCl₃, BBr₃) | Dihydroindolizidinone |

| Intermolecular | [4+2] Cycloaddition | Dienophiles (e.g., maleic anhydride) | 7-Azabicyclo[2.2.1]heptane derivatives |

| Metal-Catalyzed | Rollover Annulation | Pd catalysts, Alkynes | Pyrrolo-benzazepines |

| Condensation | Cascade Reaction | Pyrrole-2,3-diones, Thioacetamide | Pyrrolo[3,2-c]pyridines |

Combinatorial Synthesis and Parallel Synthesis Methodologies for Derivative Libraries

Combinatorial and parallel synthesis techniques are employed to rapidly generate large collections, or libraries, of structurally related compounds from a common starting material. nih.govacs.org These methodologies are crucial in drug discovery and materials science for screening vast chemical space to identify molecules with desired properties. This compound is an ideal core scaffold for such libraries due to the multiple reactive sites on the pyrrole ring.

The general strategy involves a multi-step reaction sequence where diversity is introduced at specific steps by using a variety of building blocks.

Solution-Phase Parallel Synthesis: This approach is highly effective for creating libraries of pyrrole derivatives. acs.org A typical workflow begins with a common intermediate derived from this compound, such as this compound-3-carboxylic acid. This intermediate is then distributed into an array of reaction vessels (e.g., in a 96-well plate format). A diverse set of reagents, such as a library of primary and secondary amines, is added to the array. Using a high-throughput coupling reaction, like trimethylaluminum-mediated aminolysis or standard peptide coupling conditions, a library of corresponding amides is generated in parallel. acs.org Specialized laboratory equipment, such as carousel reaction stations, allows for multiple reactions to be heated, stirred, and refluxed simultaneously under controlled conditions. youtube.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity and diversity in a single step. An MCR involving a primary amine (e.g., 4-fluorobenzylamine), an aldehyde, and a third component can be used to construct a diverse library of N-substituted pyrroles or fused pyrrole systems. nih.gov By varying each of the components, a large matrix of unique products can be synthesized efficiently. This approach is particularly valuable for diversity-oriented synthesis, where the goal is to create structurally diverse and complex molecules. nih.gov

| Methodology | Core Scaffold/Intermediate | Diversity Elements (Examples) | Library Product Type |

| Parallel Amide Synthesis | This compound-3-carboxylic acid | Library of diverse amines | Pyrrole-3-carboxamides |

| Parallel Paal-Knorr Synthesis | 4-Fluorobenzylamine (B26447) | Library of 1,4-dicarbonyl compounds | Tetrasubstituted pyrroles |

| Multicomponent Reaction | 4-Fluorobenzylamine | Library of aldehydes, isocyanides, etc. | Densely functionalized pyrroles or fused systems |